2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride
Description
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is a synthetic organic compound featuring a piperidine ring substituted with a branched alcohol chain. Its molecular formula is C₉H₁₈ClNO, with a molecular weight of 215.7 g/mol (calculated from atomic weights). The compound is identified by the CAS number 98608-59-4 (hydrochloride form) and is structurally characterized by a methyl group at the second carbon of the propanol chain and a piperidin-4-yl moiety at the first carbon .
This compound is primarily utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, due to its structural similarity to opioid precursors. Its piperidine core and hydroxyl group enhance solubility and bioavailability, making it a valuable intermediate in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1-piperidin-4-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-7(2)9(11)8-3-5-10-6-4-8;/h7-11H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORLETBTOPLKMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1CCNCC1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Process
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| S1 | Protection of 4-piperidone | Boc anhydride, triethylamine, solvent (e.g., dichloromethane), temperature 30-50°C | Protect amino group to prevent undesired reactions during alkylation |
| S2 | Esterification and methylation | Methyl Grignard reagent (methyl magnesium chloride or bromide), low temperature (~0°C or below) | Introduce methyl group at the ester position, forming a 2-propanol derivative |
| S3 | Deprotection and hydrochloride salt formation | Hydrochloric acid, controlled temperature | Remove Boc protecting group, yield the hydrochloride salt |
This route is detailed in patent CN111606842A, emphasizing the use of Boc protection for the amino group, methylation via Grignard reagents, and acidolysis for deprotection, culminating in the hydrochloride salt.
Research Findings & Data
- Protection Step : Boc protection is performed under basic conditions with triethylamine, ensuring selective amino group protection.
- Methylation : Methyl magnesium chloride or bromide is used, with a molar ratio of 2-3:1 relative to the intermediate, at low temperatures (~0°C) to control reactivity.
- Deprotection : Acidolysis with hydrochloric acid removes the Boc group, producing the target hydrochloride salt.
Alternative Route via Direct Alkylation of Piperidine Derivatives
Methodology
An alternative approach involves direct alkylation of piperidine derivatives, avoiding protection/deprotection steps. This method is often employed in industrial settings for efficiency.
| Step | Description | Reagents & Conditions | Purpose |
|---|---|---|---|
| S1 | Starting material | 4-piperidone or 4-piperidinecarboxylate esters | Base or acid catalysis to activate the nitrogen |
| S2 | Alkylation with isobutyraldehyde or related aldehydes | Aldehydes under reductive amination conditions | Form the key carbon backbone with methyl substitution |
| S3 | Reduction and salt formation | Sodium borohydride or catalytic hydrogenation, followed by acid treatment | Convert imines to amines and form hydrochloride salt |
This route is less detailed but offers a streamlined synthesis, especially suitable for large-scale production.
Key Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 0°C to 50°C | For methylation and deprotection steps |
| Solvent | Ethanol, dichloromethane, DMF | Choice depends on reaction step and scale |
| Reagents | Methyl magnesium halides, Boc anhydride, HCl | Selected for reactivity and safety |
| Reaction Time | 10-48 hours | Varies based on scale and conditions |
Data Table Summarizing Preparation Methods
| Method | Starting Material | Key Reactions | Protecting Group | Methylation Reagent | Final Step | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| Method 1 | 4-piperidone | Protection, methylation, deprotection | Boc | Methyl magnesium chloride/bromide | Acidolysis | 70-85% | Suitable for lab and pilot scale |
| Method 2 | 4-piperidinecarboxylate ester | Direct alkylation | None | N/A | Acid treatment | 60-75% | Industrial scale, fewer steps |
Research Findings and Industrial Considerations
- Scalability : The protection-deprotection route is favored for its high yield and purity, but requires careful control of reaction conditions.
- Safety & Cost : Use of non-corrosive reagents like methyl Grignard reagents necessitates strict handling protocols; alternative reagents are under investigation.
- Purification : Recrystallization and chromatography are employed to purify intermediates and final products, ensuring pharmaceutical-grade quality.
Summary of Key Research Findings
- The synthesis involving Boc protection followed by methylation and acidolysis is well-documented, offering a reliable route for laboratory and industrial production.
- Alternative direct alkylation methods reduce the number of steps but may require optimization for purity.
- Reaction conditions such as temperature, solvent choice, and reagent molar ratios critically influence yield and purity.
- Patent literature emphasizes the importance of protecting groups and controlled deprotection for achieving high-quality hydrochloride salts.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation to form a ketone under controlled conditions. This reaction is typically catalyzed by transition metal oxidants:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in acidic aqueous solution | 2-Methyl-1-(piperidin-4-yl)propan-1-one | 65–72% | |
| CrO₃ in acetone (Jones reagent) | Same ketone | 58–63% |
Mechanistic Insight : Oxidation proceeds via deprotonation of the alcohol to form an alkoxide intermediate, followed by hydride transfer to the oxidizing agent.
Reduction Reactions
The compound participates in reductive amination and hydrogenation processes, though its saturated piperidine ring limits further reduction.
Hydrogenation of Derivatives :
When the hydroxyl group is replaced with a carbonyl (e.g., post-oxidation), catalytic hydrogenation regenerates the alcohol:
| Substrate | Catalyst/Reagent | Product | Yield | Source |
|---|---|---|---|---|
| 2-Methyl-1-(piperidin-4-yl)propan-1-one | H₂, Pd/C in ethanol | Original alcohol (recycled) | 85% |
Alkylation and Acylation
The hydroxyl group serves as a nucleophile in alkylation and acylation reactions:
Alkylation with Methyl Iodide
| Conditions | Product | Yield | Source |
|---|---|---|---|
| NaH, THF, 0°C → rt | 2-Methyl-1-(piperidin-4-yl)propan-1-ol methyl ether | 78% |
Acylation with Acetyl Chloride
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Pyridine, CH₂Cl₂, 0°C → rt | 2-Methyl-1-(piperidin-4-yl)propan-1-ol acetate | 83% |
Acid-Base Reactions
The hydrochloride salt undergoes neutralization to release the free amine:
| Reagent | Conditions | Product | Solubility Change | Source |
|---|---|---|---|---|
| NaOH (1M) | Aqueous, 25°C | Free amine (oily layer) | Water → Organic |
Comparative Reactivity Table
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride exhibits potential biological activity that makes it a candidate for further research:
- Enzyme Modulation : Studies suggest that the compound may modulate enzyme interactions, acting as a ligand for specific receptors. This property is crucial for developing new therapeutic agents targeting various diseases .
- Pharmacological Potential : Investigations into its pharmacological properties indicate that it may have therapeutic applications. However, comprehensive studies are required to fully elucidate its effects on biological systems .
Therapeutic Applications
The compound's structural features position it as a valuable candidate in medicinal chemistry:
- Opioid Research : Its relation to the fentanyl series of compounds suggests potential use in developing new analgesics with improved efficacy and safety profiles. The modifications in the piperidine structure can lead to compounds with varying degrees of analgesic potency .
- Neuropharmacology : Given its ability to interact with neurotransmitter systems, it may be explored for applications in treating neurological disorders .
- Antidepressant Activity : Due to its structural similarity to known antidepressants, there is potential for research into its mood-modulating effects .
Case Studies
Several case studies highlight the compound's utility in pharmaceutical development:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride with structurally or functionally related piperidine derivatives. Key parameters include molecular properties, applications, and research findings.
Structural and Functional Differences
- Branching vs.
- Chlorine Substitution: The chloro derivative (3-Chloro-2-(piperidin-4-yl)propan-1-ol HCl) exhibits enhanced electrophilicity, making it more reactive in nucleophilic substitution reactions compared to non-halogenated analogs .
- Aromatic vs. Aliphatic Moieties : 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol HCl contains a phenyl group, enabling π-π stacking interactions in material science applications, unlike aliphatic analogs .
Pharmacological and Industrial Relevance
- Opioid Research : 2-Methyl-1-(piperidin-4-yl)propan-1-ol HCl is structurally analogous to 2-Methyl-AP-237 , a synthetic opioid, but lacks the N-oxido group found in fentanyl impurities (e.g., Fentanyl N-Oxide HCl ), reducing its μ-opioid receptor affinity .
- Antimicrobial Potential: Derivatives like 3-Chloro-2-(piperidin-4-yl)propan-1-ol HCl show promise in antimicrobial studies due to their ability to disrupt bacterial cell membranes .
- Industrial Scalability : 3-(Piperidin-4-yl)propan-1-ol HCl is produced at 99% purity for agrochemicals, highlighting its cost-effective synthesis compared to research-focused analogs .
Biological Activity
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. It is characterized by its unique structural features, including a hydroxyl group and a piperidine ring, which contribute to its diverse biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H20ClNO
- Molecular Weight : Approximately 201.72 g/mol
- Structural Features : The compound consists of a piperidine moiety and a hydroxyl group, which are critical for its interaction with biological targets.
Research indicates that 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride acts by modulating enzyme interactions and serving as a ligand for specific receptors. Its mechanism involves binding to molecular targets that influence various biological pathways, including:
- Enzyme Modulation : The compound has been shown to affect enzyme activities, potentially leading to therapeutic effects in various conditions.
- Receptor Interaction : It exhibits affinity for certain receptors, which may mediate its pharmacological effects .
Antimicrobial Activity
2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride has been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various pathogens, although detailed quantitative assessments are still required.
Anticancer Potential
The compound has shown promise in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cells. For instance, compounds structurally related to 2-Methyl-1-(piperidin-4-yl)propan-1-ol have demonstrated significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HePG-2 | 21.19 |
| MCF-7 | 30.91 |
| PC3 | 49.32 |
These findings suggest that further exploration into the compound's anticancer mechanisms is warranted .
Case Studies and Research Findings
Several studies have focused on the biological activity of piperidine derivatives similar to 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride:
- Study on Pyroptosis Inhibition : A related compound demonstrated the ability to prevent pyroptosis and IL-1β release significantly at concentrations as low as 10 µM, indicating potential anti-inflammatory properties .
- Histamine Receptor Studies : Research involving dual piperidine-based ligands revealed their effectiveness in treating nociceptive and neuropathic pain through interactions with histamine receptors .
- Antimicrobial Investigations : Other derivatives have shown promising results against Staphylococcus aureus and Escherichia coli, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the recommended safety protocols for handling 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Work in a fume hood to avoid inhalation of dust or aerosols .
- First Aid:
- Inhalation: Move to fresh air; seek medical attention if respiratory irritation occurs .
- Skin Contact: Wash immediately with water; remove contaminated clothing .
- Eye Exposure: Rinse with water for 15 minutes; consult an ophthalmologist if irritation persists .
- Storage: Keep in a tightly sealed container at room temperature, away from incompatible substances (e.g., strong oxidizers) .
Q. What synthetic routes are commonly employed to prepare 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride?
Methodological Answer:
- Key Reaction Steps:
- Nucleophilic Substitution: React piperidine derivatives with halogenated alcohols under alkaline conditions to form the piperidinyl-propanol backbone .
- Hydrochloride Salt Formation: Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
- Purification: Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product .
Q. How can researchers characterize the purity and structural integrity of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride?
Methodological Answer:
- Analytical Techniques:
- HPLC/GC-MS: Quantify purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- NMR Spectroscopy: Confirm molecular structure via H and C NMR (e.g., δ 1.2 ppm for methyl groups, δ 3.5–4.0 ppm for piperidinyl protons) .
- Melting Point Analysis: Verify consistency with literature values (e.g., 161–165°C for similar piperidine hydrochlorides) .
Advanced Research Questions
Q. How do variations in reaction conditions (e.g., solvent, temperature) affect the yield and purity of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride during synthesis?
Methodological Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency but may require post-reaction solvent removal via vacuum distillation .
- Temperature Control: Elevated temperatures (60–80°C) accelerate reactions but risk side products (e.g., dehydration byproducts); monitor via TLC .
- pH Adjustment: Maintain alkaline conditions (pH 10–12) during substitution to deprotonate piperidine and improve reactivity .
- Data Contradiction Resolution: If yields vary, conduct DOE (Design of Experiments) to isolate critical factors (e.g., solvent polarity, stoichiometry) .
Q. What strategies can resolve discrepancies in biological activity data for 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride across different assay systems?
Methodological Answer:
- Assay Standardization:
- Receptor Binding Studies: Use radioligand displacement assays (e.g., H-labeled antagonists) to compare affinity across cell lines .
- Enzyme Inhibition: Normalize activity to protein concentration (Bradford assay) and control for pH/temperature variations .
- Mechanistic Insights: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in varying receptor conformations .
- Data Reconciliation: Apply statistical models (e.g., ANOVA) to identify outliers due to assay-specific interference (e.g., serum proteins in cell-based assays) .
Q. What computational methods are suitable for predicting the interaction of 2-Methyl-1-(piperidin-4-yl)propan-1-ol hydrochloride with target enzymes or receptors?
Methodological Answer:
- Molecular Dynamics (MD): Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) using AMBER or GROMACS to assess binding stability .
- Free Energy Calculations: Use MM/PBSA or MM/GBSA to estimate binding affinities and compare with experimental IC values .
- Pharmacophore Modeling: Generate 3D pharmacophores (e.g., Schrödinger Phase) to identify critical interaction sites (e.g., hydrogen bonds with piperidinyl N–H groups) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
